molecular formula C33H20N2O9 B4899667 3-{5-[2-(5-CARBOXY-2-METHYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBONYL]-1,3-DIOXOISOINDOL-2-YL}-4-METHYLBENZOIC ACID

3-{5-[2-(5-CARBOXY-2-METHYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBONYL]-1,3-DIOXOISOINDOL-2-YL}-4-METHYLBENZOIC ACID

Cat. No.: B4899667
M. Wt: 588.5 g/mol
InChI Key: KYMNZLDIKMRHLJ-UHFFFAOYSA-N
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Description

3-{5-[2-(5-CARBOXY-2-METHYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBONYL]-1,3-DIOXOISOINDOL-2-YL}-4-METHYLBENZOIC ACID is a complex organic compound with a unique structure that includes multiple carboxylic acid groups and isoindole moieties

Properties

IUPAC Name

3-[5-[2-(5-carboxy-2-methylphenyl)-1,3-dioxoisoindole-5-carbonyl]-1,3-dioxoisoindol-2-yl]-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H20N2O9/c1-15-3-5-19(32(41)42)13-25(15)34-28(37)21-9-7-17(11-23(21)30(34)39)27(36)18-8-10-22-24(12-18)31(40)35(29(22)38)26-14-20(33(43)44)6-4-16(26)2/h3-14H,1-2H3,(H,41,42)(H,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMNZLDIKMRHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=C(C=CC(=C6)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H20N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[2-(5-CARBOXY-2-METHYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBONYL]-1,3-DIOXOISOINDOL-2-YL}-4-METHYLBENZOIC ACID typically involves multi-step organic synthesis techniques. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . This process often requires the use of palladium catalysts and boron reagents to form carbon-carbon bonds between the aromatic rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated synthesis equipment can also help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-{5-[2-(5-CARBOXY-2-METHYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBONYL]-1,3-DIOXOISOINDOL-2-YL}-4-METHYLBENZOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylates.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or methanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylates, while reduction reactions may produce alcohols or other reduced forms of the compound.

Scientific Research Applications

3-{5-[2-(5-CARBOXY-2-METHYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBONYL]-1,3-DIOXOISOINDOL-2-YL}-4-METHYLBENZOIC ACID has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-{5-[2-(5-CARBOXY-2-METHYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBONYL]-1,3-DIOXOISOINDOL-2-YL}-4-METHYLBENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{5-[2-(5-CARBOXY-2-METHYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBONYL]-1,3-DIOXOISOINDOL-2-YL}-4-METHYLBENZOIC ACID is unique due to its complex structure, which includes multiple isoindole and carboxylic acid groups

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